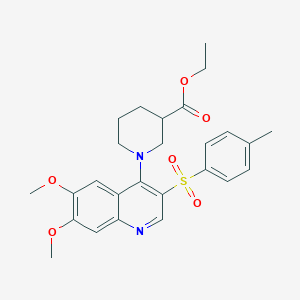
Ethyl 1-(6,7-dimethoxy-3-tosylquinolin-4-yl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of Ethyl 6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro [isoquinoline-4,4’-pyran]-1-carboxylate . The reaction of { [4- (3,4-dimethoxyphenyl)tetrahydro-2 H -pyran-4-yl]methyl}amine with diethyl oxalate was used to synthesize ethyl 2- ( { [4- (3,4-dimethoxyphenyl)tetrahydro-2 H -pyran-4-yl]methyl}amino)-2-oxoacetate .Molecular Structure Analysis
A study on a similar compound, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, reported that it was crystallized into the monoclinic P21/n space group with a single molecule in the asymmetric unit . Hirshfeld surface analysis was performed to define the hydrogen bonds and analysis of the two-dimensional fingerprint plots was used to distinguish the different types of interactions .Chemical Reactions Analysis
Reactions of similar compounds, such as 6,7-dimethoxy-3,4-dihydroisoquinoline, with o-quinone methides have been reported . Products of heterocyclization, 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolines, were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrimidines and Isoquinolines : This compound is used in the synthesis of various derivatives, such as pyrimidines and isoquinolines. For instance, derivatives of this compound reacted with benzoyl isothiocyanate to yield 1-thioureido derivatives, which underwent further cyclization to produce novel compounds (Paronikyan et al., 2016).
Intermediate in Organic Synthesis : Ethyl 1-(6,7-dimethoxy-3-tosylquinolin-4-yl)piperidine-3-carboxylate is an important intermediate in organic synthesis, contributing to the development of various organic compounds (Zhu et al., 2003).
Applications in Pharmacology
Antibacterial Activity : Compounds synthesized from this chemical show significant antibacterial activities. For example, various derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, highlighting its potential in developing new antibacterial agents (Koga et al., 1980).
Cytotoxicity and Anticancer Properties : Some derivatives of this compound have been studied for their cytotoxicity and potential as anticancer agents. These studies help in understanding the compound's role in targeting cancer cells and its possible application in cancer treatment (Ruchelman et al., 2004).
Photophysical Properties : The compound's derivatives have also been investigated for their photophysical properties, particularly in relation to norfloxacin, a fluoroquinolone antibiotic. These studies are essential for understanding the photochemical behavior of similar compounds (Cuquerella et al., 2006).
Other Applications
- Dye-Sensitized Solar Cells : Derivatives of this compound have been studied for their application in improving the photoelectric conversion efficiency of dye-sensitized solar cells. This demonstrates the compound's potential in renewable energy technologies (Wu et al., 2009).
Mechanism of Action
Quinoline derivatives
The quinoline moiety is present in many bioactive compounds and drugs. Quinoline derivatives can possess antibacterial, antiparasitic, antiviral (including malaria, hepatitis, HIV, herpes), anticancer, and immunosuppressant activities . They can also be used in the treatment of obesity, diabetes, and neurodegenerative diseases .
Properties
IUPAC Name |
ethyl 1-[6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6S/c1-5-34-26(29)18-7-6-12-28(16-18)25-20-13-22(32-3)23(33-4)14-21(20)27-15-24(25)35(30,31)19-10-8-17(2)9-11-19/h8-11,13-15,18H,5-7,12,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHSEDAOVIRVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2566166.png)
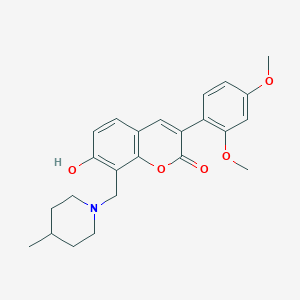
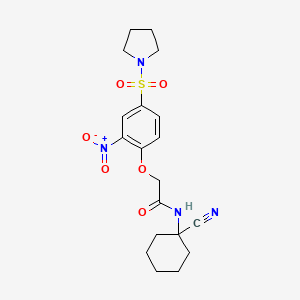
![diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2566170.png)
![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2566171.png)
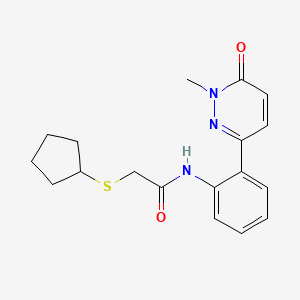

![Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2566177.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2566181.png)
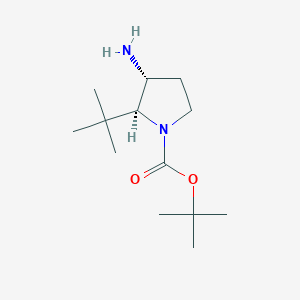
![2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2566184.png)

![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2566188.png)
